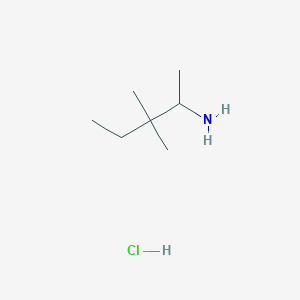
(2S)-2-Amino-5-(2-amino-5-oxo-4H-imidazol-3-yl)pentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-Amino-5-(2-amino-5-oxo-4H-imidazol-3-yl)pentanoic acid, also known as AAI, is a synthetic derivative of L-histidine. It has been studied for its potential use in various scientific research applications due to its unique chemical properties and mechanism of action.
Aplicaciones Científicas De Investigación
Enzyme Inhibition and Molecular Interaction
Research reveals the compound's efficacy in inhibiting nitric oxide synthases, highlighting its potential in studying enzyme regulation and therapeutic applications. S-2-Amino-5-(2-aminoimidazol-1-yl)pentanoic acid and its derivatives have been investigated for their inhibitory effects on different isoforms of nitric oxide synthase (NOS), demonstrating a model for the binding of inhibitors to the substrate's binding site. This provides insights into designing more potent inhibitors for therapeutic uses (Ulhaq et al., 1998).
Synthesis and Chemical Properties
Efforts to synthesize imidazole-substituted delta-amino acids, including (2S)-5-amino-2-(1-n-propyl-1H-imidazol-4-ylmethyl)-pentanoic acid, have been documented. These processes involve diastereoisomeric salt resolution and asymmetric hydrogenation, leading to high yields and enantiomeric excess, showcasing the compound's versatility in organic synthesis and potential in drug development (Appleby et al., 2005).
Metal Complexation
Studies on the ligand pentanoic acid derivatives reveal their ability to complex with transition metals, forming Werner-type complexes. These findings are crucial for understanding the molecular architecture and designing metal-based drugs or catalysts (Huxel & Klingele, 2015).
Antioxidant Activity
Lipoic acid, a related compound, demonstrates significant antioxidant properties, playing a crucial role in cellular defense mechanisms against oxidative stress. Its biological activity underscores its therapeutic potential in various diseases, highlighting the importance of (2S)-2-Amino-5-(2-amino-5-oxo-4H-imidazol-3-yl)pentanoic acid in biomedical research (Gorąca et al., 2011).
Pharmacological Potential
Research into lipoic acid analogs, including modifications of the this compound structure, has led to compounds with enhanced cytoprotective and antioxidant effects. These studies suggest significant pharmacological potential, providing a foundation for developing new therapeutics (Kates et al., 2014).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for (2S)-2-Amino-5-(2-amino-5-oxo-4H-imidazol-3-yl)pentanoic acid involves the condensation of two key starting materials, L-glutamic acid and histidine, followed by a series of chemical reactions to form the final product.", "Starting Materials": [ "L-glutamic acid", "Histidine", "N,N'-Dicyclohexylcarbodiimide (DCC)", "N-Hydroxysuccinimide (NHS)", "Triethylamine (TEA)", "Dimethylformamide (DMF)", "Methanol", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)", "Ethyl acetate", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Protection of the carboxylic acid group of L-glutamic acid with DCC and NHS in DMF to form N-hydroxysuccinimide ester", "Step 2: Deprotection of the amino group of histidine with HCl in methanol to form histidine hydrochloride", "Step 3: Coupling of the N-hydroxysuccinimide ester of L-glutamic acid with histidine hydrochloride in DMF with TEA as a base to form the dipeptide", "Step 4: Hydrolysis of the dipeptide with NaOH in water to form the target compound", "Step 5: Purification of the target compound by extraction with ethyl acetate and recrystallization from diethyl ether" ] } | |
Número CAS |
846021-23-6 |
Fórmula molecular |
C8H14N4O3 |
Peso molecular |
214.225 |
Nombre IUPAC |
(2S)-2-amino-5-(2-amino-5-oxo-4H-imidazol-3-yl)pentanoic acid |
InChI |
InChI=1S/C8H14N4O3/c9-5(7(14)15)2-1-3-12-4-6(13)11-8(12)10/h5H,1-4,9H2,(H,14,15)(H2,10,11,13)/t5-/m0/s1 |
Clave InChI |
IAWQTCZBBCWDLU-YFKPBYRVSA-N |
SMILES |
C1C(=O)N=C(N1CCCC(C(=O)O)N)N |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2958361.png)
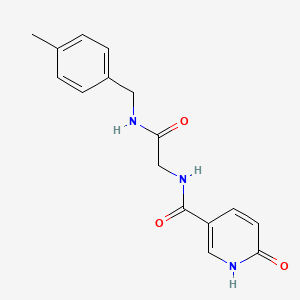
![(E)-N-(6-methylbenzo[d]thiazol-2-yl)-3-(5-nitrothiophen-2-yl)-N-(pyridin-3-ylmethyl)acrylamide](/img/structure/B2958363.png)
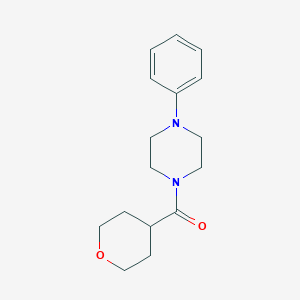

![4-bromo-N-[[4-ethyl-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]benzenesulfonamide](/img/structure/B2958369.png)
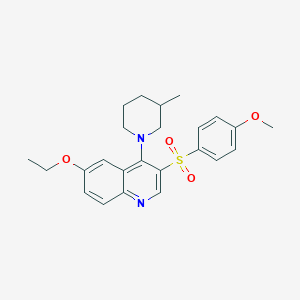
![2-[(3,5-difluorobenzyl)sulfanyl]-3-(3-methoxybenzyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2958373.png)

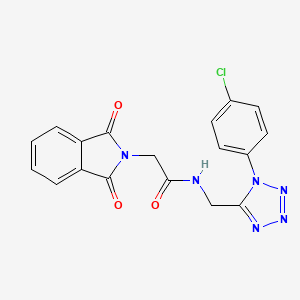
![5-acetamido-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B2958376.png)
![4-[4-(2-Phenylethyl)piperazin-1-yl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2958378.png)
